Product packaging for 2,4,6-Trihydroxy-5-[3-methyl-1-(1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)butyl]benzene-1,3-dicarbaldehyde(Cat. No.:CAS No. 142628-53-3)

2,4,6-Trihydroxy-5-[3-methyl-1-(1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)butyl]benzene-1,3-dicarbaldehyde

Cat. No.: B177778
CAS No.: 142628-53-3
M. Wt: 454.6 g/mol
InChI Key: IEWHEHWXBLPFER-UHFFFAOYSA-N
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Description

Macrocarpal C (CAS 142628-53-3) is a bioactive sesquiterpene compound isolated from the fresh leaves of Eucalyptus globulus Labill . This natural product is of significant interest in biomedical research due to its multifaceted biological activities. In antifungal research, Macrocarpal C demonstrates potent activity against dermatophytes such as Trichophyton mentagrophytes , which are associated with conditions like tinea pedis . Its mechanism of action is characterized by a multi-target approach: studies show it increases the permeability of the fungal membrane, promotes the production of intracellular reactive oxygen species (ROS), and induces apoptosis through DNA fragmentation . This makes it a valuable compound for investigating novel antifungal mechanisms . Beyond its antifungal properties, Macrocarpal C has been identified as a potent inhibitor of Dipeptidyl peptidase 4 (DPP-4), a key target for type-2 diabetes mellitus research . It exhibits a characteristic sharp increase in inhibitory activity within a narrow concentration range, a phenomenon studies have linked to its tendency to form aggregates in solution . Researchers can procure Macrocarpal C as a yellow powder soluble in common organic solvents such as DMSO and chloroform . It is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O5 B177778 2,4,6-Trihydroxy-5-[3-methyl-1-(1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)butyl]benzene-1,3-dicarbaldehyde CAS No. 142628-53-3

Properties

IUPAC Name

2,4,6-trihydroxy-5-[3-methyl-1-(1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)butyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O5/c1-14(2)11-20(21-25(32)17(12-29)24(31)18(13-30)26(21)33)28(6)10-9-16-15(3)7-8-19-23(22(16)28)27(19,4)5/h12-14,16,19-20,22-23,31-33H,3,7-11H2,1-2,4-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWHEHWXBLPFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142628-53-3
Record name Macrocarpal C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038705
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Chemical Synthesis and Analogues of Macrocarpal C

Semisynthesis Pathways from Related Macrocarpals

The structural similarity between various macrocarpals isolated from Eucalyptus species offers a direct route for the semisynthesis of Macrocarpal C. nih.gov The primary challenge in utilizing Macrocarpal C for research is the difficulty in isolating it with high purity from its natural sources. nih.govfigshare.comacs.orgchemfaces.com An efficient method has been developed for its semisynthesis via the selective dehydration of Macrocarpal A, a more readily available member of the family. nih.govacs.org

This process involves a selective exo-dehydration of Macrocarpal A. nih.gov Researchers found that using propylphosphonic anhydride (B1165640) (T3P) as a dehydrating agent in refluxing tetrahydrofuran (B95107) (THF) selectively yields the exo-alkene, which is Macrocarpal C (referred to as 2a in the study). acs.orgacs.org This method provides a practical pathway to obtain Macrocarpal C, which was previously difficult to separate from its stereoisomer, Macrocarpal G. acs.orgacs.org

Starting MaterialKey ReagentSolventConditionProductYield
Macrocarpal A (1a)Propylphosphonic anhydride (T3P)Tetrahydrofuran (THF)RefluxMacrocarpal C (2a)70%
Macrocarpal B (1b)Propylphosphonic anhydride (T3P)Tetrahydrofuran (THF)RefluxAnalogue 2b72%

Total Stereoselective Synthesis Methodologies

The first total synthesis of (−)-Macrocarpal C was a significant achievement, providing unambiguous confirmation of its structure. acs.orgacs.org This synthesis established that the structure previously assigned to Macrocarpal C is identical to that of another natural compound, Macrocarpal G. acs.orgacs.orgrsc.org

The key features of this total synthesis include:

Stereoselective Coupling: A highly stereoselective coupling reaction was developed between a silyldienol ether and a biomimetic chiral benzyl (B1604629) cation equivalent. acs.orgacs.orgrsc.orgfigshare.com This key step utilized a novel hexasubstituted benzene (B151609) chromium tricarbonyl complex to control the stereochemistry. acs.orgrsc.orgfigshare.com

Final Demethylation: The synthesis was completed with a tris-O-demethylation of the macrocarpal C trimethyl ether intermediate. acs.orgfigshare.complu.mx This was achieved under basic conditions using lithium p-thiocresolate as the nucleophile to furnish the final (−)-Macrocarpal C product. acs.orgfigshare.com

The successful synthesis provided a sample of synthetic (−)-Macrocarpal C whose spectroscopic data were identical to those of naturally isolated Macrocarpal G, thereby clarifying the structural identity of both compounds. acs.orgacs.orgrsc.org

Derivation and Characterization of Macrocarpal Analogues

The semisynthetic framework developed for producing Macrocarpal C was also adapted to generate novel analogues. nih.gov By modifying the reaction conditions of the dehydration of Macrocarpal A and B, researchers could reverse the selectivity of the process. acs.orgacs.org

Instead of the T3P-mediated reaction that favors the exo-double bond of Macrocarpal C, using a strong acid like sulfuric acid in substoichiometric amounts promotes the formation of the thermodynamically more stable endo-double bond, in accordance with Zaitsev's rule. acs.org This approach led to the synthesis of three previously unknown macrocarpal derivatives. nih.govacs.org

From Macrocarpal A (1a): Reaction with sulfuric acid in THF yielded the endo-alkene analogue 3a in high yield (90%). acs.org

From Macrocarpal B (1b): The same reaction conditions produced the corresponding endo-alkene analogue 3b (78% yield). acs.org

From Macrocarpal B (1b): The T3P-mediated exo-dehydration, analogous to the synthesis of Macrocarpal C from Macrocarpal A, yielded a new exo-alkene analogue, 2b . acs.org

These novel semisynthetic derivatives were characterized using standard spectroscopic methods, including 1H and 13C NMR, to confirm their structures and the endocyclic nature of the double bond in analogues 3a and 3b. acs.org

Starting MaterialKey ReagentProductKey Structural FeatureYield
Macrocarpal A (1a)Sulfuric acidAnalogue 3aΔ7,8 endo-double bond90%
Macrocarpal B (1b)Sulfuric acidAnalogue 3bΔ7,8 endo-double bond78%
Macrocarpal B (1b)Propylphosphonic anhydride (T3P)Analogue 2bExo-double bond72%

Structural Elucidation and Conformational Studies of Macrocarpal C

Spectroscopic Techniques in Structural Analysis

The determination of the precise structure of Macrocarpal C has been accomplished through the application of a suite of modern spectroscopic techniques. jaypeedigital.com These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

High-resolution mass spectrometry (HRMS) is fundamental in establishing the molecular formula of Macrocarpal C. tandfonline.com For instance, high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) has been used to determine the exact mass, which, in conjunction with other data, confirms the elemental composition. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, has been indispensable for the complete structural elucidation of macrocarpals. jaypeedigital.comacs.org

¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms within the molecule. In studies of macrocarpals, ¹H NMR spectra, often recorded at high frequencies like 500 MHz, reveal characteristic signals for methyl groups, methine protons, and aromatic protons. researchgate.netscispace.com For example, in the ¹H-NMR spectrum of a related macrocarpal, signals for two geminal methyl groups on a cyclopropane (B1198618) ring appeared as distinct singlets. tandfonline.com

¹³C NMR Spectroscopy: This method is used to determine the types of carbon atoms present (methyl, methylene, methine, and quaternary). jaypeedigital.comtandfonline.com In the analysis of a similar macrocarpal, ¹³C NMR data revealed the presence of 28 carbon atoms, including aromatic, carbonyl, and aliphatic carbons. tandfonline.com The multiplicities of these carbons are often determined using the DEPT (Distortionless Enhancement by Polarization Transfer) experiment. jaypeedigital.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between different parts of the molecule. jaypeedigital.comtandfonline.com These experiments allow researchers to piece together the complex framework of compounds like Macrocarpal C by identifying proton-proton and proton-carbon correlations over two or three bonds. jaypeedigital.com

Infrared (IR) spectroscopy is also employed to identify the functional groups present in the molecule. For example, the IR spectrum of a related macrocarpal showed a broad band around 3450 cm⁻¹, indicative of phenolic hydroxyl groups, and absorptions at 1720 and 1710 cm⁻¹ corresponding to carbonyl groups. tandfonline.com Ultraviolet (UV) spectroscopy provides information about the chromophore of the molecule, with the UV spectrum of macrocarpals typically showing absorption maxima characteristic of a substituted phloroglucinol (B13840) ring system. tandfonline.com

The table below summarizes the key spectroscopic techniques and their roles in the structural elucidation of Macrocarpal C and related compounds.

Spectroscopic TechniqueInformation ProvidedReference
High-Resolution Mass Spectrometry (HRMS) Determines the exact molecular weight and elemental composition. jaypeedigital.comtandfonline.com
¹H NMR Spectroscopy Reveals the chemical environment and connectivity of hydrogen atoms. jaypeedigital.comresearchgate.netscispace.com
¹³C NMR Spectroscopy Identifies the different types of carbon atoms in the molecule. jaypeedigital.comtandfonline.com
2D NMR (COSY, HMQC, HMBC) Establishes the connectivity between atoms, aiding in the assembly of the molecular structure. jaypeedigital.comtandfonline.com
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as hydroxyl and carbonyl groups. jaypeedigital.comtandfonline.com
Ultraviolet (UV) Spectroscopy Provides information about the conjugated system (chromophore) of the molecule. jaypeedigital.comtandfonline.com

Aggregation Behavior and Its Influence on Biological Activity

Recent studies have revealed that Macrocarpal C exhibits a tendency to form aggregates in solution, and this aggregation behavior has a significant impact on its biological activity. researchgate.netnih.govnih.gov This phenomenon has been particularly noted in the context of its inhibitory activity against the enzyme dipeptidyl peptidase 4 (DPP-4). nih.govnih.gov

Investigations into the DPP-4 inhibitory activity of Macrocarpal C showed a distinct inhibition curve characterized by a sharp increase in activity within a narrow concentration range. nih.govnih.gov While Macrocarpals A and B demonstrated a linear increase in inhibition, Macrocarpal C was largely inactive at lower concentrations (below 30 µM) but became a potent inhibitor at concentrations above 35 µM, reaching 90% inhibition at 50 µM. nih.gov This sigmoidal dose-response curve suggests that the inhibitory mechanism may involve more than one molecule of Macrocarpal C, pointing towards self-aggregation as a key factor. nih.gov

Evidence for the aggregation of Macrocarpal C has been gathered through several analytical techniques:

Turbidity Measurements: Solutions of Macrocarpal C in 10% DMSO were found to be turbid, unlike solutions of Macrocarpals A and B, indicating the formation of larger particles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR spectra, the signals corresponding to the methyl groups of Macrocarpal C were observed to be broader and less distinct compared to those of Macrocarpals A and B. scispace.comnih.gov This line broadening is a known indicator of restricted bond rotation, which can occur when molecules associate to form aggregates. scispace.com

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS analysis of Macrocarpal C revealed a peak at an m/z value corresponding to a dimer of the molecule ([2M-H]⁻), which was not observed for Macrocarpals A and B. scispace.comnih.gov This provides direct evidence for the interaction of at least two Macrocarpal C molecules. scispace.com

The aggregation of therapeutic molecules can have a profound effect on their biological efficacy. In some cases, aggregation can lead to a decrease in activity. nih.govmdpi.com However, for Macrocarpal C, it appears that the aggregated form is responsible for its potent DPP-4 inhibitory activity. researchgate.netnih.govnih.gov This suggests that the formation of aggregates may be necessary for the compound to effectively interact with and inhibit its biological target.

The following table summarizes the findings related to the aggregation of Macrocarpal C and its effect on DPP-4 inhibition.

ObservationMethod of DetectionImplicationReference
Sigmoidal inhibition curve for DPP-4Enzyme inhibition assaySuggests a cooperative binding mechanism, likely due to aggregation. nih.govnih.gov
Increased turbidity in solutionTurbidity measurementIndicates the formation of aggregates. nih.gov
Broadened signals in ¹H-NMR spectrumNMR spectroscopyConsistent with reduced molecular motion due to aggregation. scispace.comnih.gov
Detection of a dimeric speciesESI-Mass SpectrometryDirect evidence of self-association into at least dimers. scispace.comnih.gov

Biological Activities and Mechanistic Investigations of Macrocarpal C

Antifungal Activities

Macrocarpal C exhibits significant antifungal activity, particularly against the dermatophyte Trichophyton mentagrophytes, a common cause of skin infections. nih.govresearchgate.net Its mode of action is multifaceted, involving the disruption of fundamental cellular processes essential for fungal survival. nih.govtargetmol.com Investigations have revealed that the suppression of fungal growth by Macrocarpal C is linked to at least three distinct, yet interconnected, mechanisms: increased membrane permeability, stimulation of oxidative stress, and induction of programmed cell death. researchgate.netnih.gov

A primary mechanism of Macrocarpal C's antifungal action is its ability to compromise the integrity of the fungal cell membrane. medchemexpress.com Studies using SYTOX® Green, a fluorescent probe that only enters cells with compromised membranes, have shown that treatment with Macrocarpal C leads to a significant increase in membrane permeability in T. mentagrophytes. nih.govresearchgate.net This effect was statistically significant (P = 0.0043) when compared to untreated control cells. researchgate.netnih.govnih.gov The disruption of the cell membrane leads to a loss of cellular homeostasis, contributing to cell death.

Macrocarpal C triggers a significant increase in the production of intracellular Reactive Oxygen Species (ROS) within fungal cells. targetmol.commedchemexpress.com Using a cell-permeable fluorogenic probe, researchers observed a time-dependent increase in ROS levels following exposure to Macrocarpal C. nih.gov While the initial increase at 0.5 hours was slight (11.6%), it became much more pronounced after 1 hour (70.1%) and 3 hours (144.3%) of incubation. nih.gov This elevation in ROS (P = 0.0063 at 3 hours) induces a state of severe oxidative stress, causing damage to vital cellular components. researchgate.netnih.gov Although potent, the ROS-inducing effect of Macrocarpal C was observed to be less than that of the positive control nystatin (B1677061). researchgate.netnih.gov

The culmination of membrane damage and oxidative stress appears to be the induction of apoptosis, or programmed cell death, in the fungal cells, characterized by DNA fragmentation. nih.govmedchemexpress.com Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assays revealed that Macrocarpal C causes a significant, time-dependent increase in DNA nick-end labeling, starting as early as 0.5 hours post-treatment (P = 0.0007). researchgate.netnih.govnih.gov This indicates that the compound actively promotes the fragmentation of fungal DNA, a key hallmark of apoptosis. nih.govresearchgate.net Notably, other antifungal agents like nystatin and terbinafine (B446) hydrochloride did not produce a similar DNA fragmentation effect at their respective minimum inhibitory concentrations. nih.gov

**Table 1: Antifungal Mechanisms of Macrocarpal C against *T. mentagrophytes***

Mechanism Assay Used Key Finding Statistical Significance (P-value)
Membrane Permeability SYTOX® Green uptake Significant increase in membrane permeability. 0.0043 researchgate.netnih.govnih.gov
ROS Production Fluorogenic Probe 144.3% increase in intracellular ROS after 3 hours. 0.0063 researchgate.netnih.govnih.gov
DNA Fragmentation TUNEL Assay Time-dependent increase in DNA fragmentation. 0.0007 researchgate.netnih.govnih.gov

Induction of Intracellular Reactive Oxygen Species (ROS) Production

Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Mechanisms

Beyond its antifungal properties, Macrocarpal C has been identified as a potent inhibitor of Dipeptidyl Peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatments. nih.govwikipedia.org The inhibitory action of Macrocarpal C is distinct from its structurally similar counterparts, Macrocarpals A and B, primarily due to its unique kinetic profile. nih.govbibliomed.org

When tested for DPP-4 inhibitory activity, Macrocarpals A, B, and C displayed markedly different potencies. nih.gov Macrocarpals A and B showed only modest activity, achieving about 30% inhibition at a high concentration of 500 µM. nih.gov In stark contrast, Macrocarpal C demonstrated potent activity, reaching 90% inhibition at a much lower concentration of 50 µM. nih.govresearchgate.net The inhibition curves for these compounds were also fundamentally different. Macrocarpals A and B exhibited a linear increase in inhibition with rising concentration, whereas Macrocarpal C showed a sharp, threshold-dependent increase in activity within a narrow concentration range (approximately 30 µM to 35 µM). nih.gov

Table 2: Comparative DPP-4 Inhibition by Macrocarpals

Compound Concentration for Inhibition % Inhibition
Macrocarpal A 500 µM ~30% nih.gov
Macrocarpal B 500 µM ~30% nih.gov
Macrocarpal C 50 µM 90% nih.govresearchgate.net

The unusual, steep inhibition curve of Macrocarpal C suggests a mechanism more complex than a simple one-to-one binding to the DPP-4 enzyme. nih.govbibliomed.org Given the structural similarities between the three macrocarpals, the significant difference in inhibitory profile led researchers to suspect the involvement of molecular aggregation. nih.govresearchgate.net Further investigations using turbidity analysis, nuclear magnetic resonance (NMR), and mass spectrometry confirmed that Macrocarpal C has a tendency to form aggregates in solution. nih.govresearchgate.netnih.gov This self-aggregation is believed to be the reason for its characteristic inhibition curve, where a critical concentration is required for the aggregates to form and exert their potent inhibitory effect on DPP-4. nih.govresearchgate.net

Comparative Inhibition Studies with Macrocarpals A and B

Immunomodulatory Properties and Associated Cellular Models

Macrocarpal C, a phloroglucinol-terpene meroterpenoid, has demonstrated notable immunomodulatory activities. These properties are often evaluated using various in vitro cellular models that mimic aspects of the human immune response. Natural compounds, including macrocarpals, can influence immune function through anti-inflammatory effects or by promoting immune-enhancing responses. mdpi.com

Cellular models are crucial for dissecting the mechanisms underlying the immunomodulatory effects of compounds like Macrocarpal C. Common in vitro models for assessing immunosuppressive or anti-inflammatory activity include:

Human Peripheral Blood T-lymphocytes: Often stimulated with agents like concanavalin (B7782731) A (ConA) to induce proliferation, providing a model to test a compound's ability to suppress T-cell activation. nih.gov

RAW264.7 Macrophage Cells: These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators like nitric oxide (NO). This model is used to screen for compounds that can inhibit inflammatory responses. nih.gov

Splenocytes: A mixed population of immune cells from the spleen, which can be stimulated with ConA or LPS to assess effects on both T-cell and B-cell proliferation. nih.gov

While specific studies focusing exclusively on Macrocarpal C's effects in these models are detailed in broader phytochemical research, the general approach involves measuring the inhibition of immune cell proliferation or the reduction of inflammatory markers. mdpi.comnih.gov For example, the antifungal action of Macrocarpal C is linked to mechanisms that can also influence immune cells, such as increasing intracellular reactive oxygen species (ROS) and inducing DNA fragmentation. researchgate.nettasmanmedicaljournal.com

The following table summarizes common cellular models used to evaluate immunomodulatory properties of natural compounds.

Cell ModelInducing AgentMeasured EffectImmunomodulatory Indication
Human T-lymphocytesConcanalin A (ConA)Inhibition of proliferationImmunosuppressive
RAW264.7 MacrophagesLipopolysaccharide (LPS)Inhibition of Nitric Oxide (NO) productionAnti-inflammatory
SplenocytesConA / LPSInhibition of T-cell and B-cell proliferationImmunosuppressive
Dendritic CellsLPSModulation of cytokine secretionImmuno-stimulatory or -suppressive

Broader Spectrum of Bioactivities of Macrocarpal-Type Compounds

The macrocarpal family of compounds, including Macrocarpal C and its structural relatives, exhibits a wide range of biological activities beyond a single mode of action. Research into related macrocarpals provides a more comprehensive understanding of the potential therapeutic applications of this chemical class.

Macrocarpals A, B, and C have shown significant antibacterial activity against periodontopathic bacteria, with Porphyromonas gingivalis being particularly sensitive. nih.gov This bacterium is a keystone pathogen in chronic periodontitis. frontiersin.orgresearchgate.net The inhibitory action of macrocarpals extends beyond simple growth inhibition to the attenuation of key virulence factors. researchgate.netnih.gov

Specifically, Macrocarpals A, B, and C inhibit the activity of Arg- and Lys-specific cysteine proteinases, known as gingipains, which are crucial for the survival and pathogenicity of P. gingivalis. researchgate.netnih.gov These enzymes are involved in the degradation of host tissues and the dysregulation of the host inflammatory response. researchgate.net Furthermore, macrocarpals have been shown to strongly reduce the adhesion of P. gingivalis to saliva-coated hydroxyapatite (B223615) beads, a model for tooth surface colonization. nih.gov The antifungal mechanism of Macrocarpal C, which involves increasing membrane permeability, may also contribute to its antibacterial effects. researchgate.net

The table below details the inhibitory effects of macrocarpals on P. gingivalis.

Virulence FactorEffect of Macrocarpals (A, B, C)Reference
Bacterial GrowthStrong inhibition of P. gingivalis growth nih.gov
Gingipains (Arg- & Lys-specific proteinases)Dose-dependent inhibition of enzyme activity nih.gov
AdhesionStrong attenuation of binding to saliva-coated hydroxyapatite nih.gov

DNA topoisomerase I (Top1) is an essential enzyme that manages DNA topology during cellular processes like replication and transcription. news-medical.net It is a validated target for anticancer drugs, which often act as "poisons" by trapping the enzyme-DNA complex, leading to DNA strand breaks. news-medical.net

Several macrocarpal-type compounds have been identified as inhibitors of Top1. researchgate.netnih.gov Specifically, Macrocarpal A, along with Macrocarpal B, Macrocarpal D, and other related meroterpenoids, exhibited inhibitory activity against Top1 in a mediated relaxation assay. nih.govacs.org Further investigation revealed that Macrocarpal A acts as a Top1 catalytic inhibitor. researchgate.netnih.gov Unlike Top1 poisons, catalytic inhibitors prevent the enzyme's initial DNA cleavage activity without stabilizing the cleavage complex, thereby delaying DNA damage induced by Top1 poisons. researchgate.netnih.govacs.org

Immunogenic cell death (ICD) is a form of regulated cell death that stimulates an adaptive immune response against dead-cell antigens, which is a promising strategy for cancer immunotherapy. researchgate.netresearchgate.net ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin, ATP, and HMGB1. researchgate.net

Macrocarpal I has been identified as a potent inducer of ICD in colorectal cancer (CRC) models. nih.gov This is particularly relevant for immunologically "cold" tumors that are typically resistant to immunotherapy. researchgate.netnih.gov The mechanism involves the activation of the PERK/eIF2A/ATF4/CHOP signaling pathway. nih.gov Macrocarpal I also triggers apoptosis and ferroptosis, both of which can initiate ICD. researchgate.netnih.gov Mechanistically, Macrocarpal I directly targets tubulin (TUBB2B) and poly(ADP-ribose) polymerase 1 (PARP1), disrupting microtubule polymerization and DNA repair processes, respectively. nih.govnih.gov By inducing ICD, Macrocarpal I enhances the anti-tumor immune response and improves the efficacy of anti-PD-1 checkpoint inhibitor therapy in a mouse model of CRC. nih.gov

Structure Activity Relationship Sar Studies of Macrocarpal C and Derivatives

Elucidation of Key Structural Determinants for Bioactivity

Investigations into a range of biological activities, from enzyme inhibition to antimicrobial action, have highlighted several key structural components of the macrocarpal family that are essential for their efficacy. The core structure, consisting of a phloroglucinol (B13840) moiety linked to a terpene core, appears to be a fundamental prerequisite for bioactivity.

Research into the inhibition of aldose reductase, an enzyme implicated in diabetic complications, by various macrocarpal derivatives has provided significant SAR insights. A study comparing Macrocarpals A, B, D, and G demonstrated that they all inhibited aldose reductase with similar potency. tandfonline.com This finding strongly suggests that the phloroglucinol dicarbaldehyde portion of the molecule is the primary pharmacophore responsible for this specific enzyme inhibition, as this feature is conserved across these derivatives despite variations in their terpene structures. tandfonline.com The consistency in their 50% inhibitory concentrations (IC₅₀) underscores the essentiality of this substituted phloroglucinol chromophore. tandfonline.com

Table 1: Inhibitory Activity of Macrocarpal Derivatives against Aldose Reductase
CompoundIC₅₀ (µM)
Macrocarpal A2.0
Macrocarpal B3.0
Macrocarpal D2.0
Macrocarpal G3.0

Data sourced from a study on the inhibition of aldose reductase by macrocarpals. tandfonline.com

Further SAR studies have been conducted on the inhibition of Dipeptidyl Peptidase 4 (DPP-4), a target for type-2 diabetes treatment. nih.govnih.gov In a comparative study, Macrocarpals A, B, and C were evaluated for their DPP-4 inhibitory activity. nih.gov While all three compounds, which share very similar structures, were identified as DPP-4 inhibitors, Macrocarpal C exhibited significantly higher potency. nih.govnih.gov Unlike the linear dose-response curves of Macrocarpals A and B, Macrocarpal C displayed a sharp increase in inhibition within a very narrow concentration range. nih.gov This suggests a different mechanism of interaction, which has been attributed to the self-aggregation of Macrocarpal C at higher concentrations. nih.gov This finding indicates that while the core macrocarpal structure confers inhibitory potential, subtle structural differences can influence the compound's physicochemical behavior (e.g., aggregation), which in turn dramatically affects its ultimate biological activity. nih.gov

Table 2: DPP-4 Inhibitory Activity of Macrocarpal Derivatives
CompoundConcentration (µM)% Inhibition
Macrocarpal A500~30%
<50Negligible
Macrocarpal B500~30%
<50Negligible
Macrocarpal C50~90%
<30Almost no activity

Data sourced from a study on the inhibition of DPP-4 by macrocarpals isolated from Eucalyptus globulus. nih.gov

Stereochemical Influences on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in pharmacology, as biological systems like enzyme active sites and receptors are themselves chiral. The interaction between a drug and its target is often highly dependent on the specific 3D conformation of the drug molecule. Even minor changes in stereochemistry can lead to significant differences in pharmacological activity.

Macrocarpal C possesses a complex and rigid tricyclic sesquiterpene core with multiple chiral centers. This inherent chirality means that the molecule and its derivatives can exist as different stereoisomers. The specific spatial orientation of the various substituents on this scaffold is paramount in defining its interaction with biological targets. The total synthesis of (−)-Macrocarpal C has highlighted the importance and challenge of controlling this stereochemistry. acs.orgrsc.org For instance, the coupling reaction to form the bond between the terpene and the phloroglucinol side-chain can result in different benzylic stereoisomers, leading to the formation of distinct compounds like Macrocarpal A and Macrocarpal B. acs.org

While direct comparative studies of the pharmacological profiles of all possible stereoisomers of Macrocarpal C are not extensively documented, the principles of stereoselectivity in drug action are well-established. It is known that enantiomers (mirror-image isomers) of a chiral drug can exhibit widely different activities; one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. mdpi.com

The first stereoselective total synthesis of (−)-Macrocarpal C was a significant achievement that also led to the structural elucidation of natural Macrocarpal G, proving them to be identical. acs.orgfigshare.com This underscores the critical need for precise stereochemical characterization in this class of natural products. The highly stereoselective synthesis required the use of a chiral auxiliary (a chromium tricarbonyl complex) to control the configuration at the newly formed stereocenter during the key coupling step. acs.orgfigshare.com This demonstrates that the specific arrangement at this benzylic position is a defining structural feature.

Given the structural complexity and the established principles of pharmacology, it is highly probable that the different stereoisomers of Macrocarpal C would exhibit distinct pharmacological profiles. The precise fit into the binding pocket of a target enzyme or receptor would be dictated by the molecule's three-dimensional shape. Therefore, the observed high potency of natural Macrocarpal C in certain assays is likely attributable to its specific, naturally occurring stereochemical configuration, which has been optimized for interaction with its biological targets.

Biosynthetic Pathways and Precursor Analysis

Metabolic Routes to Formyl Phloroglucinol (B13840) Meroterpenoids (FPMs)

Formyl Phloroglucinol Meroterpenoids (FPMs) are a class of hybrid secondary metabolites, meaning their structure is derived from different biosynthetic pathways. researchopenworld.com Specifically, they originate from both the polyketide and terpenoid pathways. researchopenworld.com

The formation of the phloroglucinol core is generally initiated through the polyketide pathway. researchgate.net This process typically involves the condensation of one acyl-CoA molecule with three units of malonyl-CoA. researchgate.net This is followed by a decarboxylative Dieckmann cyclization, which results in the formation of the foundational acylphloroglucinol aromatic ring. researchgate.net Subsequent enzymatic modifications, such as formylation, methylation, prenylation, or geranylation, create a variety of substituted acylphloroglucinol derivatives that serve as key precursors for a vast array of natural products. researchgate.net The formyl groups characteristic of FPMs are added in these subsequent modification steps. For instance, a Vilsmeier-Haack monoformylation reaction has been used in the biomimetic synthesis of related compounds, indicating a plausible enzymatic equivalent in nature. nih.gov

The terpene component of FPMs is synthesized via the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com These precursors are then assembled into larger terpene chains, such as the C15 farnesyl pyrophosphate (FPP), the precursor to sesquiterpenes. researchopenworld.com

The final step in the biosynthesis of FPMs is the coupling of the formyl phloroglucinol unit with a terpene moiety. researchgate.net This crucial conjugation can be achieved through various enzymatic reactions, including hetero- or carbo-[4+2] or [3+2] cycloadditions, Michael additions, or aldol (B89426) condensations, leading to the immense structural diversity observed in this class of compounds. researchgate.netacs.orgchemrxiv.org

Envisioned Biosynthetic Steps for Macrocarpal C

Macrocarpal C is classified as an aromadendrene-type sesquiterpenoid coupled with a phloroglucinol derivative. nih.gov Its biosynthesis is therefore envisioned to proceed through the convergence of the pathways described above, culminating in the strategic union of two specific precursors.

The proposed biosynthetic pathway for Macrocarpal C begins with the independent formation of its two key building blocks:

A Formyl Phloroglucinol Precursor: This moiety is assembled via the polyketide pathway, likely resulting in a diformyl-acylphloroglucinol structure similar to the units found in related compounds. researchgate.netacs.org

An Aromadendrene-type Sesquiterpene: This hydrocarbon scaffold originates from farnesyl pyrophosphate (FPP). researchopenworld.com A specific sesquiterpene synthase (STS) enzyme catalyzes the cyclization of FPP to form the characteristic bicyclic aromadendrene (B190605) skeleton. nih.gov

The final and key step is the envisioned coupling of the formyl phloroglucinol derivative with the aromadendrene sesquiterpene. While the exact mechanism for Macrocarpal C has not been definitively elucidated, plausible routes can be inferred from the biosynthesis of structurally similar FPMs. The reaction is likely an enzyme-mediated cycloaddition or condensation reaction that forms the C-C bond linking the two precursors, giving rise to the final, complex architecture of Macrocarpal C.

Advanced Analytical Methodologies in Macrocarpal C Research

Chromatographic Separation Techniques (e.g., UPLC-Q/TOF MS)

The isolation and analysis of Macrocarpal C from natural sources, primarily Eucalyptus species, necessitate powerful chromatographic methods. nih.gov Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF MS) has emerged as a cornerstone technique for the rapid and reliable identification and quantification of Macrocarpal C and other formylated phloroglucinol (B13840) compounds (FPCs). mdpi.comnih.gov

The initial extraction from plant material, such as Eucalyptus globulus leaves, is often followed by a multi-step separation process. nih.gov This typically begins with column chromatography over silica (B1680970) gel (a form of normal-phase chromatography) to fractionate the crude extract. nih.govtaylorandfrancis.com Subsequent purification is achieved using reverse-phase high-performance liquid chromatography (HPLC), which separates compounds based on their hydrophobicity. nih.gov

For more detailed analysis, UPLC systems offer higher resolution and sensitivity compared to traditional HPLC. mdpi.com When coupled with a Q/TOF mass spectrometer, this setup allows for the simultaneous separation and high-resolution mass analysis of compounds within a complex mixture. nih.govutupub.fi The system can identify Macrocarpal C by its retention time and by matching its accurate mass and fragmentation pattern against known standards or databases. mdpi.comnih.gov This method is sensitive enough to quantify FPCs from small amounts of plant material. nih.gov

Table 1: Example of UPLC-Q/TOF MS Parameters for FPC Analysis nih.gov

Parameter Condition
Column Not specified, but C18 columns are common.
Mobile Phase Solvent A: 0.05% formic acid in water
Solvent B: 0.05% formic acid in acetonitrile
Gradient Linearly from 50% B to 100% B in 20 min
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), typically negative mode for phloroglucinols

| Detector | Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS) |

This combination of advanced chromatographic separation with high-resolution mass spectrometry is essential for distinguishing Macrocarpal C from its numerous isomers and related compounds found in Eucalyptus extracts. utupub.firesearchgate.net

Spectrometric Characterization Methods (e.g., NMR, MS)

Once isolated, the definitive structural confirmation of Macrocarpal C is accomplished through a combination of spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govtaylorandfrancis.com

Mass Spectrometry (MS): Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often performed with a TOF analyzer, can determine the mass of Macrocarpal C with high accuracy, allowing for the calculation of its molecular formula. mdpi.comnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing large biomolecules like Macrocarpal C. nih.gov In some studies, ESI-MS analysis of Macrocarpal C revealed a peak at an m/z (mass-to-charge ratio) of 907.54, corresponding to a dimeric ion ([2M-H]⁻), which suggests the compound has a tendency to self-aggregate in solution. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces, providing structural clues. nih.gov This fragmentation pattern serves as a fingerprint for the molecule. For macrocarpals, a characteristic diagnostic fragment ion is observed at m/z 207, which helps in their identification within a complex sample. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assemble the complete structure of Macrocarpal C. nih.govacs.org ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. acs.org

Interestingly, the ¹H-NMR spectra for Macrocarpal C can show broad signals, which, similar to the MS data, indicates the presence of aggregation in the NMR solvent. nih.govresearchgate.net The choice of deuterated solvent (e.g., methanol-d₄ vs. pyridine-d₅) can significantly affect the chemical shifts, which initially caused some confusion in the literature when comparing data for Macrocarpal C and a related compound, Macrocarpal G. acs.org Ultimately, the total synthesis of Macrocarpal C and comparison of its spectroscopic data with the natural product confirmed that Macrocarpal C and Macrocarpal G are identical structures. acs.orgacs.org

Table 2: Key Spectrometric Data for Macrocarpal C

Technique Observation Implication Reference
ESI-MS Peak at m/z = 907.54 [2M-H]⁻ Evidence of dimerization/aggregation nih.gov
ESI-Q-TOF-MS/MS Diagnostic fragment ion at m/z 207 Characteristic fragment for macrocarpals nih.govresearchgate.net
¹H-NMR Broad, less distinguishable signals Suggests self-aggregation in solution nih.govresearchgate.net

| 2D NMR | Correlation experiments | Elucidation of planar structure and stereochemistry | acs.org |

Together, these spectrometric methods provide the unambiguous structural data necessary to identify Macrocarpal C and study its chemical properties, such as its propensity for aggregation. nih.govnih.gov

Future Research Directions and Potential Academic Applications

Refinement of Mechanistic Understanding

While initial studies have provided foundational knowledge of Macrocarpal C's bioactivity, a more detailed mechanistic understanding is a key area for future research. The compound is known to inhibit the growth of the dermatophyte Trichophyton mentagrophytes by increasing the permeability of the fungal membrane, elevating intracellular reactive oxygen species (ROS), and inducing apoptosis through DNA fragmentation. medchemexpress.comtasmanmedicaljournal.com A primary research goal will be to elucidate the precise molecular interactions that lead to these outcomes. Investigating the specific membrane components Macrocarpal C interacts with to increase permeability would provide a more refined model of its antifungal action.

Furthermore, its activity as an inhibitor of dipeptidyl peptidase 4 (DPP-4) is characterized by a distinct behavior. nih.govnih.gov Research indicates that Macrocarpal C's inhibitory action is likely due to the self-aggregation of the compound, which leads to a sharp increase in inhibition within a narrow concentration range. nih.govresearchgate.netfigshare.com Future studies should focus on the biophysical and structural basis of this aggregation. Understanding the kinetics, thermodynamics, and structure of the active aggregated form is crucial for explaining its unique inhibition curve and for the potential design of more potent inhibitors. nih.govresearchgate.net

Exploration of Novel Therapeutic Targets

The exploration of new therapeutic applications for Macrocarpal C is a promising research frontier. Its established antifungal and DPP-4 inhibitory activities serve as a starting point for investigating a broader range of targets. tasmanmedicaljournal.comnih.gov

Initial reports have suggested that Macrocarpal C possesses other biological properties, including potential as an antioxidant, anti-inflammatory, and anticancer agent, although the specific mechanisms and molecular targets remain to be fully explored. ontosight.ai Additionally, early research identified macrocarpals as inhibitors of HIV reverse transcriptase, a target that warrants renewed investigation with modern assays. nih.gov

The structural similarity to other bioactive meroterpenoids suggests that Macrocarpal C could interact with targets relevant to cancer. For instance, the related compound, macrocarpal I, has been shown to inhibit colorectal cancer growth, and the phosphatase PRL3 is a known therapeutic target in multiple cancers. thno.org Future research should include screening Macrocarpal C against a panel of cancer-related targets, particularly protein phosphatases, to uncover new therapeutic potential.

Table 1: Known and Potential Therapeutic Targets for Macrocarpal C This interactive table summarizes the established and prospective molecular targets for Macrocarpal C based on current research findings.

Target Category Specific Target Supporting Evidence Research Status
Fungal Components Trichophyton mentagrophytes cellular membrane Induces membrane permeability, ROS production, and DNA fragmentation. medchemexpress.comtasmanmedicaljournal.com Established
Human Enzymes Dipeptidyl peptidase 4 (DPP-4) Inhibits enzyme activity, likely through an aggregation-based mechanism. nih.govnih.gov Established
Viral Enzymes HIV Reverse Transcriptase Early reports indicated inhibitory activity. nih.gov Preliminary
Cancer-Related Proteins Phosphatase of regenerating liver 3 (PRL3) A related compound, macrocarpal I, shows activity; PRL3 is a target for other natural products. thno.org Hypothetical
General Cellular Processes Pathways related to oxidative stress and inflammation General antioxidant and anti-inflammatory properties have been suggested. ontosight.ai Exploratory

Advancement in Synthetic Accessibility for Research Applications

The limited availability of Macrocarpal C from its natural source, Eucalyptus globulus, necessitates the development of efficient and scalable synthetic routes to support further research. medchemexpress.com The first stereoselective total synthesis of Macrocarpal C has been achieved, providing a critical proof-of-concept. rsc.org This synthesis utilized a key coupling reaction involving a silyl (B83357) dienol ether and a novel hexasubstituted benzene (B151609) chromium tricarbonyl complex. rsc.orgjst.go.jp

While groundbreaking, this initial route may not be practical for producing large quantities of the compound for extensive biological screening. Future research in synthetic chemistry should focus on the following areas:

Exploring semi-synthetic approaches: The semi-synthesis of Macrocarpal C from more abundant precursors like Macrocarpal A or B via selective dehydration has been reported and represents a viable alternative for generating the compound and its analogues. nih.gov

Creating analogue libraries: An accessible synthetic platform would enable the creation of a diverse library of Macrocarpal C derivatives. This would be invaluable for structure-activity relationship (SAR) studies to identify the key structural motifs responsible for its various biological activities and to optimize potency and selectivity for specific targets.

Applying computational prediction: Modern in silico tools that predict synthetic accessibility, such as DeepSA, could be employed to help design and prioritize more efficient synthetic pathways for novel analogues before attempting them in the lab.

Table 2: Synthetic Approaches for Macrocarpal C This interactive table outlines the key published methods for synthesizing Macrocarpal C.

Synthesis Type Key Strategy Significance Reference
Total Synthesis Stereoselective coupling using a chromium tricarbonyl complex. First successful synthesis, confirming the absolute stereochemistry of the natural product. rsc.org
Semi-synthesis Selective dehydration of Macrocarpal A or B. Provides an alternative route from more abundant natural precursors. nih.gov

In Silico and Multiomics Approaches in Macrocarpal C Research

The integration of advanced computational and high-throughput analytical techniques offers a powerful strategy to accelerate research on Macrocarpal C.

In Silico Approaches: Computational methods can provide deep insights into the molecular interactions of Macrocarpal C and guide experimental work. Structure-based virtual screening and molecular dynamics (MD) simulations are already used to identify natural terpenoids as potential DPP-4 inhibitors. eurekaselect.comrjsvd.com Similar in silico studies should be applied to:

Model the interaction of Macrocarpal C with its known targets (e.g., fungal enzymes, DPP-4) to understand its binding mode at an atomic level.

Perform virtual screening against databases of other potential therapeutic targets to generate new hypotheses for its use. nih.gov

Simulate the self-aggregation of Macrocarpal C to elucidate the structure of the active aggregate that inhibits DPP-4.

Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, computationally designed analogues.

Multiomics Approaches: To date, research on Macrocarpal C has largely focused on specific, hypothesis-driven assays. A future direction with immense potential is the application of multi-omics strategies to obtain a global, unbiased view of its cellular effects. mdpi.com These approaches include:

Transcriptomics: Using techniques like RNA-sequencing to analyze how treatment with Macrocarpal C alters the gene expression profile of fungal, cancer, or immune cells. This can reveal the full spectrum of cellular pathways it modulates.

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the abundance of thousands of proteins within cells upon exposure to Macrocarpal C. waocp.org This would provide a direct look at its impact on the functional machinery of the cell and could help identify its direct and indirect targets. dntb.gov.ua

Metabolomics: Analyzing the global changes in small-molecule metabolites following treatment, which can provide a functional readout of the cellular state and highlight affected metabolic pathways.

By integrating data from these different "omics" layers, researchers can build comprehensive models of Macrocarpal C's mechanism of action, uncover novel biomarkers of its activity, and identify new therapeutic applications that are currently unanticipated. nih.gov

Q & A

Q. What strategies validate the purity of synthetic Macrocarpal C derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ orthogonal validation: LC-MS for molecular weight, ¹H/¹³C NMR for structural integrity, and elemental analysis (CHNS) for stoichiometry. Purity thresholds (≥95%) must be confirmed via diode-array detection (DAD) at multiple wavelengths. Report synthetic yields and byproduct profiles .

Data Presentation Guidelines

  • Tables : Use Word tables with Roman numerals, footnotes (superscript letters), and self-explanatory titles. Include statistical parameters (mean ± SD, p-values) and experimental replicates .
  • Figures : Color is encouraged. Avoid cluttering with excessive structures; prioritize clarity (e.g., dose-response curves with error bars). Follow journal-specific formatting for schemes and chromatograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.